Methyl 2-(3,4-dimethoxyphenyl)acetate
Overview
Description
Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O4. It is a light yellow to yellow liquid with a molecular weight of 210.23 g/mol . This compound is also known by other names such as 3,4-dimethoxybenzeneacetic acid methyl ester and methyl homoveratrate . It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals[3][3].
Scientific Research Applications
Methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][3].
Medicine: It serves as a precursor in the synthesis of drugs such as beta-blockers and antiarrhythmic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(3,4-dimethoxyphenyl)acetate is a chemical compound used in organic synthesis It’s known to be used as an important intermediate in organic synthesis .
Mode of Action
It’s generally used as a building block in the synthesis of other complex molecules . The compound’s interaction with its targets and the resulting changes would depend on the specific synthesis process it’s involved in.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific molecules it’s used to synthesize. As an intermediate, it could be involved in various biochemical pathways depending on its application in the synthesis of different target molecules .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would likely depend on the properties of the final synthesized molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored at a temperature between 0-10°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dimethoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki–Miyaura coupling reaction, where 3,4-dimethoxyphenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate . This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification method due to its simplicity and cost-effectiveness. Large-scale production typically employs continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Major Products
Oxidation: 3,4-dimethoxyphenylacetic acid.
Reduction: 3,4-dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Methyl 2-(3,4-dimethoxyphenyl)acetate can be compared with similar compounds such as:
Methyl 2-(2,4-dimethoxyphenyl)acetate: This compound has methoxy groups at the 2 and 4 positions of the aromatic ring, leading to different chemical reactivity and biological activity.
3,4-Dimethoxyphenethylamine: This compound lacks the ester group and has an amine group instead, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILOFCBIBDMHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065982 | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-79-1 | |
Record name | Methyl 2-(3,4-dimethoxyphenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15964-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dimethoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (3,4-dimethoxyphenyl)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUW5AW3B4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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